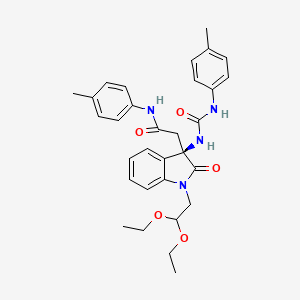
AG-041R
Vue d'ensemble
Description
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide, also known as 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide, is a useful research compound. Its molecular formula is C31H36N4O5 and its molecular weight is 544.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stimulation de la chondrogenèse
AG-041R a été trouvé pour stimuler la chondrogenèse, le processus par lequel le cartilage est formé. Ce composé induit une chondrogenèse dominante et une suppression marquée de l'adipogenèse dans CL-1, une lignée cellulaire chondroprogenitrice bipotente . Il augmente l'intensité du bleu d'alcian pH 1.0 et l'expression de l'ARNm du collagène de type II et de l'aggrécane, qui sont des composants essentiels du cartilage .
Induction du TGF-b
This compound a été montré pour augmenter les protéines TGF-b1 et -b2, qui sont des facteurs de croissance transformants qui jouent des rôles cruciaux dans la différenciation et la croissance cellulaire . L'activité chondrogénique de this compound dans CL-1 a été bloquée par un anticorps neutralisant le TGF-b ou des inhibiteurs de l'activation du TGF-b latent .
Activation de la MAP kinase
Ce composé active à la fois les kinases Erk (p44/42) et p38 MAP dans CL-1 . Les kinases MAP sont impliquées dans la direction des réponses cellulaires à un large éventail de stimuli, tels que les mitogènes, le stress osmotique, le choc thermique et les cytokines pro-inflammatoires .
Prolifération des chondrocytes
This compound a été trouvé pour stimuler la prolifération des chondrocytes, les cellules qui produisent et maintiennent la matrice cartilagineuse . Ce composé stimule la croissance et la prolifération cellulaire à une concentration de 0,1 μM, mais la supprime à 10 μM .
Formation du cartilage
Fait intéressant, this compound, un antagoniste du récepteur de la cholécystokinine-B/gastrine, a magnifié de manière inattendue la formation de cartilage in vivo . Cela suggère qu'this compound pourrait potentiellement être utilisé comme réactif pour la réparation des défauts du cartilage articulaire .
Traitement du cancer
CID-078, un composé apparenté à this compound, a été sélectionné pour le développement clinique car il entraîne une létalité synthétique dans de multiples types de tumeurs . Des études précliniques ont démontré la capacité de CID-078 à provoquer une régression tumorale prononcée dans de multiples modèles de xénogreffes .
Mécanisme D'action
Target of Action
AG-041R, also known as 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide, LS-83786, or CID 9807431, is a potent antagonist of the cholecystokinin-B/gastrin receptor (Gastrin/CCK-B) . The Gastrin/CCK-B receptor is a key regulator of gastric acid secretion and mucosal growth .
Mode of Action
this compound interacts with the Gastrin/CCK-B receptor, inhibiting its function . This interaction leads to a decrease in gastric acid secretion and mucosal growth, which are typically stimulated by the Gastrin/CCK-B receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gastrin/CCK-B receptor pathway . By antagonizing this receptor, this compound disrupts the normal signaling process, leading to decreased gastric acid secretion and mucosal growth .
Result of Action
At the molecular and cellular level, this compound has been shown to stimulate the growth and proliferation of chondrocytes, cells that produce and maintain the cartilaginous matrix . This effect is dose-dependent, with lower concentrations of this compound (0.1 μM) stimulating cell growth and higher concentrations (10 μM) potentially being toxic to the cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a preclinical toxicological study on rats, oral administration of a high dose of this compound stimulated systemic cartilage hyperplasia . This suggests that the route of administration and dosage can significantly impact the efficacy and stability of this compound .
Analyse Biochimique
Biochemical Properties
AG-041R plays a role in biochemical reactions, particularly in the context of chondrocyte growth and proliferation . It interacts with the Gastrin/CCK-B receptor, which is a regulator of gastric acid secretion and mucosal growth . The nature of these interactions involves the inhibition of the receptor, leading to various downstream effects .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. In rabbit primary chondrocytes, this compound stimulated cell growth and proliferation at a concentration of 0.1 μM, but this effect was suppressed at a concentration of 10 μM . It also influenced cell signaling pathways related to chondrocyte growth and glycosaminoglycan (GAG) synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the Gastrin/CCK-B receptor . This binding leads to the inhibition of the receptor, which in turn influences downstream signaling pathways. These pathways are involved in the regulation of chondrocyte growth and GAG synthesis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, treatment with this compound for 28 days accelerated chondrocyte growth and increased cell numbers
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a preclinical toxicological study on rats, oral administration of a high dose of this compound stimulated systemic cartilage hyperplasia . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
Given its interaction with the Gastrin/CCK-B receptor, it is likely that it may influence pathways related to gastric acid secretion and mucosal growth
Propriétés
IUPAC Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430968 | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159883-95-1, 199800-49-2 | |
| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)
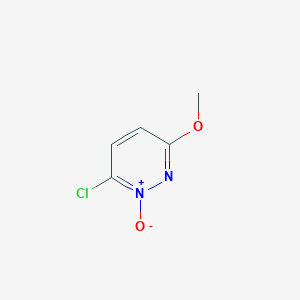
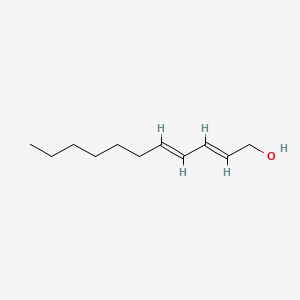

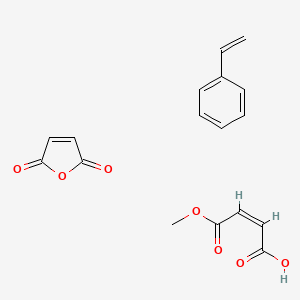
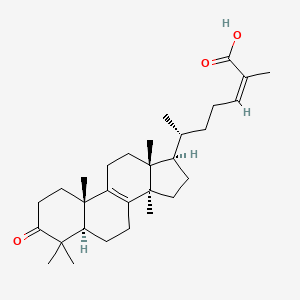
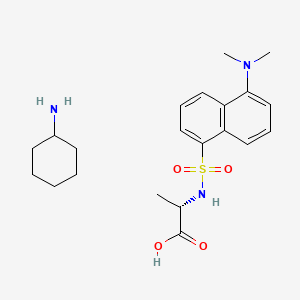

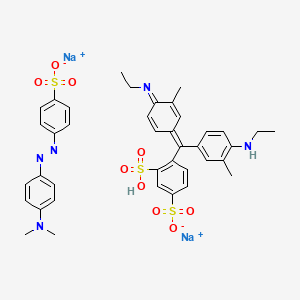

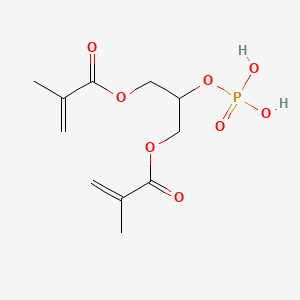
![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)
